![molecular formula C21H23N3O4 B11318817 N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11318817.png)

N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

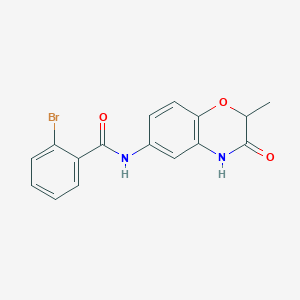

N-[5-(4-butoxyphényl)-1,2,4-oxadiazol-3-yl]-2-(2-méthylphénoxy)acétamide est un composé appartenant à la famille des oxadiazoles, connue pour ses diverses activités biologiques. Les oxadiazoles sont des molécules hétérocycliques à cinq chaînons contenant deux atomes d'azote, un atome d'oxygène et deux atomes de carbone.

Méthodes De Préparation

La synthèse du N-[5-(4-butoxyphényl)-1,2,4-oxadiazol-3-yl]-2-(2-méthylphénoxy)acétamide implique généralement les étapes suivantes :

Formation du cycle oxadiazole : Cela peut être réalisé en faisant réagir des dérivés d'acide phénylacétique avec de la thiosemicarbazide en présence d'oxychlorure de phosphore (POCl₃), suivi d'une basification avec de l'hydroxyde de potassium (KOH) pour donner l'intermédiaire oxadiazole.

Cyclisation : L'acétamide est cyclisé en réagissant avec du thiocyanate d'ammonium pour former le produit final.

Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour la synthèse à grande échelle, en garantissant un rendement et une pureté élevés du produit final.

Analyse Des Réactions Chimiques

Le N-[5-(4-butoxyphényl)-1,2,4-oxadiazol-3-yl]-2-(2-méthylphénoxy)acétamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des oxydants courants tels que le permanganate de potassium (KMnO₄) ou le peroxyde d'hydrogène (H₂O₂).

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄).

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Le N-[5-(4-butoxyphényl)-1,2,4-oxadiazol-3-yl]-2-(2-méthylphénoxy)acétamide a plusieurs applications de recherche scientifique :

Chimie médicinale : Les dérivés d'oxadiazole auraient des propriétés anti-inflammatoires, antibactériennes, antivirales et anticancéreuses. Ce composé peut être exploré pour ses effets thérapeutiques potentiels.

Science des matériaux : Les oxadiazoles sont utilisés comme matériaux énergétiques et ont des applications dans le développement de composés énergétiques.

Chimie agricole : Le composé peut être évalué pour son utilisation potentielle comme pesticide ou herbicide en raison de son activité biologique.

Mécanisme d'action

Le mécanisme d'action du N-[5-(4-butoxyphényl)-1,2,4-oxadiazol-3-yl]-2-(2-méthylphénoxy)acétamide implique son interaction avec des cibles et des voies moléculaires spécifiques. Le cycle oxadiazole peut agir comme un pharmacophore, interagissant avec des enzymes ou des récepteurs dans les systèmes biologiques. Les cibles et les voies moléculaires exactes dépendent de l'application spécifique étudiée, telles que ses effets antibactériens ou anticancéreux. .

Applications De Recherche Scientifique

N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

Medicinal Chemistry: Oxadiazole derivatives have been reported to possess anti-inflammatory, antibacterial, antiviral, and anticancer activities. This compound may be explored for its potential therapeutic effects.

Material Science: Oxadiazoles are used as high-energy materials and have applications in the development of energetic compounds.

Agricultural Chemistry: The compound may be evaluated for its potential use as a pesticide or herbicide due to its biological activity.

Mécanisme D'action

The mechanism of action of N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a pharmacophore, interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application being studied, such as its antibacterial or anticancer effects .

Comparaison Avec Des Composés Similaires

Le N-[5-(4-butoxyphényl)-1,2,4-oxadiazol-3-yl]-2-(2-méthylphénoxy)acétamide peut être comparé à d'autres dérivés d'oxadiazole, tels que :

N-(4-butoxyphényl)-2-[(5-phényl-1,3,4-oxadiazol-2-yl)thio]acétamide : Ce composé présente des caractéristiques structurales similaires mais des substituants différents, ce qui conduit à des variations dans son activité biologique.

2-((5-(4-fluorophényl)-1,2,4-oxadiazol-3-yl)méthyl)sulfonyl)benzo[d]oxazole : Ce dérivé a montré une activité antibactérienne significative.

Le caractère unique du N-[5-(4-butoxyphényl)-1,2,4-oxadiazol-3-yl]-2-(2-méthylphénoxy)acétamide réside dans ses substituants spécifiques, qui peuvent conférer des propriétés biologiques et des applications distinctes.

Propriétés

Formule moléculaire |

C21H23N3O4 |

|---|---|

Poids moléculaire |

381.4 g/mol |

Nom IUPAC |

N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide |

InChI |

InChI=1S/C21H23N3O4/c1-3-4-13-26-17-11-9-16(10-12-17)20-23-21(24-28-20)22-19(25)14-27-18-8-6-5-7-15(18)2/h5-12H,3-4,13-14H2,1-2H3,(H,22,24,25) |

Clé InChI |

LMCQBRSKAFOXQK-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=CC=C3C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine](/img/structure/B11318743.png)

![2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}-N-(pyridin-2-ylmethyl)ethanamine](/img/structure/B11318746.png)

![2-(4-chlorophenyl)-3,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11318754.png)

![N-(2,1,3-benzothiadiazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11318762.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11318769.png)

![N-(4-chloro-3-methylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318789.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11318803.png)

![2-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B11318807.png)

![N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide](/img/structure/B11318812.png)

![6-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318822.png)

![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318827.png)